methyl (2E)-2-{[3-(benzenesulfonyl)propanoyl]imino}-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate
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Description
Methyl (2E)-2-{[3-(benzenesulfonyl)propanoyl]imino}-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C21H22N2O6S2 and its molecular weight is 462.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 462.09192877 g/mol and the complexity rating of the compound is 773. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl (2E)-2-{[3-(benzenesulfonyl)propanoyl]imino}-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate, identified by its CAS number 1321661-92-0, is a compound belonging to the class of benzothiazoles. This article explores its biological activities, including antibacterial, antifungal, antitumor, and other pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H22N2O6S2, with a molecular weight of 418.5 g/mol. The structure includes a benzothiazole ring fused with various functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H22N2O6S2 |
Molecular Weight | 418.5 g/mol |
CAS Number | 1321661-92-0 |
Antibacterial Activity
Research indicates that various benzothiazole derivatives exhibit significant antibacterial properties. A study found that compounds similar to methyl (2E)-2-{[3-(benzenesulfonyl)propanoyl]imino} demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) for some derivatives was reported as low as 50 μg/mL, indicating potent antibacterial activity .
Antifungal Activity
In vitro studies have shown that several benzothiazole derivatives possess antifungal properties. The compound's structure allows for interaction with fungal cell membranes, leading to disruption and cell death. Specific derivatives have been tested against common fungal pathogens with promising results .
Antitumor Activity
The cytotoxic effects of methyl (2E)-2-{[3-(benzenesulfonyl)propanoyl]imino} were evaluated against various tumor cell lines. In particular, selective cytotoxicity was observed against the WI-38 VA-13 subline 2RA, with effective concentrations (EC50) ranging from 28 ng/mL to 290 ng/mL for different derivatives . This suggests potential for development as an anticancer agent.
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in microbial growth and cancer cell proliferation. For instance, some studies have highlighted the inhibition of the amyloid beta peptide interaction with alcohol dehydrogenase, which is implicated in Alzheimer's disease .
Case Studies
- Antibacterial Efficacy : A study conducted on a series of benzothiazole derivatives reported that methyl (2E)-2-{[3-(benzenesulfonyl)propanoyl]imino} showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations below 100 μg/mL.
- Antitumor Activity : In a comparative analysis of various benzothiazole compounds, the derivative exhibited superior activity against human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer), highlighting its potential as a chemotherapeutic agent.
Properties
IUPAC Name |
methyl 2-[3-(benzenesulfonyl)propanoylimino]-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S2/c1-28-12-11-23-17-9-8-15(20(25)29-2)14-18(17)30-21(23)22-19(24)10-13-31(26,27)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KARWKVRYZBAGKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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